N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide
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Description
“N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-3-(1H-pyrazol-1-ylmethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is often found in pharmaceuticals due to its bioactivity. The compound also includes a piperidine ring, a common feature in many alkaloids and pharmaceuticals, and a pyrazole ring, which is a common motif in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbonyl group, and the coupling of these units with the benzamide and pyrazole moieties. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and ring systems. The cyclopropylcarbonyl group, piperidine ring, and benzamide moiety would all contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For example, the compound is likely to have a relatively high molecular weight due to its complexity, and the presence of several polar groups could make it soluble in certain solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-3-yl]-3-(pyrazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(17-5-1-4-15(12-17)13-24-11-3-9-21-24)22-18-6-2-10-23(14-18)20(26)16-7-8-16/h1,3-5,9,11-12,16,18H,2,6-8,10,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXCGBQRWAHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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